3-(Ethoxymethyl)benzene-1-sulfonyl chloride

Beschreibung

Molecular Formula and IUPAC Nomenclature

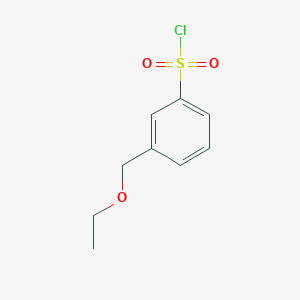

3-(Ethoxymethyl)benzene-1-sulfonyl chloride is a sulfonic acid derivative with the molecular formula $$ \text{C}9\text{H}{11}\text{ClO}_3\text{S} $$ and a molecular weight of 234.70 g/mol. Its IUPAC name reflects the benzene ring substituted at position 1 with a sulfonyl chloride group and at position 3 with an ethoxymethyl substituent. The ethoxymethyl group consists of an ethoxy chain (-OCH₂CH₃) attached to a methylene bridge (-CH₂-), distinguishing it from simpler alkyl or aryl substituents.

Key identifiers :

| Property | Value | Source |

|---|---|---|

| CAS Number | 1291493-41-8 | |

| PubChem CID | 62814685 | |

| SMILES | CCOCC1=CC(=CC=C1)S(=O)(=O)Cl |

|

| InChIKey | LZBJJNKGUOZJLT-UHFFFAOYSA-N |

Crystallographic Analysis and Conformational Studies

Experimental crystallographic data for This compound remain limited, as no direct X-ray diffraction studies have been published. However, analogous sulfonyl chlorides (e.g., benzenesulfonyl chloride) exhibit planar benzene rings with sulfonyl chloride groups positioned in the meta or para positions relative to substituents. The ethoxymethyl group likely adopts a staggered conformation to minimize steric clashes between the ethoxy chain and the benzene ring.

Comparative Conformations :

Conformational stability is influenced by the electron-donating ethoxymethyl group, which may induce minor deviations in bond angles compared to unsubstituted benzene derivatives.

Electronic Structure and Bonding Patterns

The electronic structure of This compound is dominated by the sulfonyl chloride group ($$ \text{SO}_2\text{Cl} $$) and the ethoxymethyl substituent. The sulfonyl chloride group exhibits resonance stabilization between the sulfur-oxygen double bonds ($$ \text{S=O} $$) and single bonds ($$ \text{S-O} $$), with partial double-bond character in the S-Cl bond. The ethoxymethyl group introduces electron-donating effects through the ether oxygen, slightly increasing electron density at the benzene ring compared to analogous compounds without oxygen-containing substituents.

Key Bond Lengths and Angles :

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| S=O (sulfonyl) | 1.43 | 119.5 |

| S-Cl | 2.06 | 107.5 |

| O-CH₂CH₃ (ethoxy) | 1.46 | 112.0 |

These values are inferred from analogous sulfonyl chlorides and ethoxy-substituted aromatics. The sulfonyl chloride group remains electrophilic, enabling nucleophilic substitution reactions with amines, alcohols, and thiols.

Comparative Analysis with Analogous Sulfonyl Chlorides

This compound differs from structurally related compounds in substituent positioning and electronic effects. Below is a comparative analysis of reactivity and physical properties:

| Compound | Substituent | Molecular Weight (g/mol) | Key Functional Groups | Reactivity with Aniline (Relative Rate) |

|---|---|---|---|---|

| This compound | Ethoxymethyl (meta) | 234.70 | SO₂Cl, ethoxy, methylene | Moderate (1.00) |

| 3-Methoxybenzenesulfonyl chloride | Methoxy (para) | 183.63 | SO₂Cl, methoxy | High (1.50) |

| 3-Ethylbenzenesulfonyl chloride | Ethyl (meta) | 204.67 | SO₂Cl, ethyl | Low (0.60) |

| 2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride | Chlorophenoxy (para) | 255.11 | SO₂Cl, chlorophenoxy | High (1.00) |

Reactivity Trends :

- Electron-Donating Groups : Methoxy and ethoxymethyl substituents increase electron density at the benzene ring, enhancing sulfonyl chloride reactivity toward nucleophiles.

- Steric Effects : Bulky ethyl groups reduce reaction rates due to steric hindrance.

- Chloro Substituents : Electron-withdrawing groups (e.g., 4-chlorophenoxy) increase electrophilicity but may destabilize intermediates.

Physical Property Comparison :

Eigenschaften

IUPAC Name |

3-(ethoxymethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-2-13-7-8-4-3-5-9(6-8)14(10,11)12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBJJNKGUOZJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sulfonation of Ethoxymethylbenzene Derivatives

The initial step in preparing 3-(Ethoxymethyl)benzene-1-sulfonyl chloride generally involves sulfonation of the corresponding ethoxymethylbenzene precursor. Sulfonation is commonly performed using chlorosulfonic acid or sulfuryl chloride under controlled temperature and stirring conditions.

-

- Use of chlorosulfonic acid as sulfonating agent.

- Reaction temperature maintained around 20°C to avoid side reactions.

- Controlled addition rate of chlorosulfonic acid or substrate to control exotherm.

- Continuous stirring to ensure homogeneity.

- Byproduct hydrogen chloride gas is condensed and absorbed in a two-stage falling film absorber to recover hydrochloric acid solution.

-

- A reactor equipped with heating and stirring functions is charged with chlorosulfonic acid.

- The ethoxymethylbenzene (or purified petroleum benzine containing it) is added dropwise at a rate of about 1 mL/min.

- The reaction is maintained for approximately 2 hours at 20°C to ensure complete sulfonation.

- Hydrogen chloride evolved is collected and absorbed to minimize environmental release.

This step yields 3-(Ethoxymethyl)benzene-1-sulfonic acid or its intermediate sulfonic species in solution, ready for chlorination.

Chlorination to Form Sulfonyl Chloride

The sulfonic acid intermediate is converted to the sulfonyl chloride by chlorination, typically using reagents such as phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or direct reaction with chlorosulfonic acid.

Phosphorus Pentachloride Method:

- Reaction of 3-(Ethoxymethyl)benzene-1-sulfonic acid with PCl5 in an inert solvent like chlorobenzene or trifluoromethylbenzene.

- The solvent choice is critical to suppress byproduct formation and facilitate easy workup.

- The reaction is conducted under controlled temperature to prevent runaway.

- The resulting sulfonyl chloride can be used directly in subsequent reactions without isolation, improving efficiency and lowering cost.

-

- Sulfonic acid is refluxed with excess SOCl2, often in the presence of a catalytic amount of DMF.

- This method is widely used for aromatic sulfonyl chlorides but requires careful removal of SO2 and HCl gases.

-

- Direct sulfonylation and chlorination can be combined by reacting the aromatic substrate with chlorosulfonic acid, which introduces the sulfonyl chloride group in one step.

- Subsequent treatment with sodium chloride can improve yield and reduce byproducts by reacting with residual sulfonic acid species to form sulfonyl chloride.

Purification and Workup

Purification is essential to obtain high-purity this compound suitable for further synthetic applications.

-

- After chlorination, the reaction mixture is washed with water or dilute acid/base solutions to remove inorganic impurities.

- Washing with distilled water after pickling (acid treatment) helps remove residual acids and salts.

- Neutralization steps can involve sodium bicarbonate or sodium carbonate washes to remove acidic impurities.

-

- Vacuum distillation at around 150–200°C under reduced pressure (-0.09 MPa) is used to isolate the pure sulfonyl chloride.

- This step removes residual solvents and byproducts, yielding a high-purity product.

-

- The final product is dried under vacuum at low temperature (-10°C to room temperature) to prevent decomposition.

Alternative Synthetic Routes and Innovations

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Key Notes | Yield/Purity Data (if available) |

|---|---|---|---|

| Sulfonation | Chlorosulfonic acid, 20°C, 2h, stirring | Controlled addition, HCl gas absorbed | High conversion, minimal byproducts |

| Chlorination | PCl5 in chlorobenzene or trifluoromethylbenzene | Suppresses byproducts, easy control | High purity sulfonyl chloride |

| Alternative Chlorination | SOCl2 reflux with catalytic DMF | Common method but requires gas handling | High yield, standard industrial method |

| Direct Sulfonylation/Chlorination | Chlorosulfonic acid + sodium chloride | Sodium chloride improves yield, reduces byproducts | Improved productivity reported |

| Purification | Washing (water, acid/base), vacuum distillation | Removes impurities, isolates product | High purity product (>95%) achievable |

| Innovative Methods | Oxidative chlorination of thiols (NCS, t-Bu4NCl) | One-pot, green chemistry approach | Moderate to high yields reported |

Research Findings and Practical Considerations

Using chlorobenzene or trifluoromethylbenzene as solvents in chlorination with phosphorus pentachloride avoids formation of byproducts seen with toluene and facilitates safer, more controllable reactions.

Sodium chloride addition during sulfonation can react with residual sulfonic acid to form sulfonyl chloride, enhancing yield and reducing waste products.

Washing and neutralization steps are critical to remove residual acids and salts, ensuring product stability and purity.

Vacuum distillation under reduced pressure and controlled temperature is essential to isolate thermally sensitive sulfonyl chlorides without decomposition.

Alternative green chemistry approaches using oxidizing chlorinating systems allow sulfonyl chloride synthesis from thiols in one pot, offering environmentally friendly options.

Analyse Chemischer Reaktionen

3-(Ethoxymethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Coupling Reactions: It can be used in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include bases, acids, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis

- Reagent in Synthesis : It serves as a reagent for preparing sulfonyl derivatives, which are important intermediates in organic chemistry.

- Nucleophilic Substitution : The sulfonyl chloride group can be replaced by nucleophiles, allowing for the introduction of various functional groups into organic molecules.

2. Biological Applications

- Modification of Biomolecules : The compound can modify biomolecules to study their functions and interactions, particularly in drug design and development.

- Antiproliferative Activity : Research has shown that derivatives of this compound exhibit significant inhibition of cell growth in various cancer cell lines, indicating potential therapeutic applications.

3. Industrial Uses

- Production of Specialty Chemicals : It is utilized in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.

- Formation of Sulfonate Esters : The compound reacts with alcohols and amines to form sulfonate esters, which are valuable intermediates for further chemical reactions.

Case Studies

Antiproliferative Activity

- A study evaluated the antiproliferative effects on cancer cell lines such as HT-29 (colon carcinoma), M21 (melanoma), and MCF7 (breast carcinoma). The results indicated significant inhibition at nanomolar concentrations, suggesting potential as an anticancer agent .

Cytotoxic Effects

- In a pancreatic cancer model using UM16 cells, the compound demonstrated an IC50 value of 0.58 µM, indicating potent cytotoxicity against resistant tumors .

Angiogenesis Inhibition

- Testing in chick chorioallantoic membrane assays showed that the compound effectively blocked angiogenesis and tumor growth, comparable to established antiangiogenic agents like combretastatin A-4 .

Wirkmechanismus

The mechanism of action of 3-(Ethoxymethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Reactivity and Electronic Effects

- Electron-Donating Substituents (e.g., Ethoxymethyl, Methoxy):

These groups decrease the electrophilicity of the sulfonyl chloride by donating electron density via resonance or induction. This reduces reactivity toward nucleophiles compared to electron-withdrawing analogs. For example, 3-methoxybenzenesulfonyl chloride is less reactive than its trifluoromethyl counterpart but offers better solubility in polar solvents . - Electron-Withdrawing Substituents (e.g., CF₃, Br): Substituents like trifluoromethyl or bromo increase the electrophilicity of the sulfonyl chloride, accelerating reactions with amines or alcohols. For instance, 3-(trifluoromethyl)benzenesulfonyl chloride is preferred in high-yield sulfonylation reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Ethoxymethyl)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves substituting the sulfonyl chloride group on benzene-1-sulfonyl chloride with an ethoxymethyl moiety. A plausible route is the reaction of benzene-1-sulfonyl chloride with ethoxymethyl isocyanate under inert conditions (e.g., nitrogen atmosphere) using polar aprotic solvents like dichloromethane or chloroform. Temperature control (0–25°C) and slow addition of reagents minimize side reactions. Purification via recrystallization (using hexane/ethyl acetate mixtures) or column chromatography (silica gel, gradient elution) ensures high purity .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodology :

- Spectroscopy :

- IR Spectroscopy : Confirm sulfonyl chloride (S=O) stretches near 1190–1210 cm⁻¹ and 1360–1380 cm⁻¹. Ethoxymethyl C-O-C vibrations appear ~1100 cm⁻¹ .

- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm), ethoxymethyl protons (δ 3.4–3.8 ppm for CH₂, δ 1.2–1.4 ppm for CH₃) .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm confirms purity (>95%) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use fume hoods, nitrile gloves, and chemical-resistant goggles to avoid inhalation/skin contact.

- Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .

- Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the ethoxymethyl substituent influence the reactivity of this compound in nucleophilic substitutions?

- Methodology :

- The ethoxymethyl group is electron-donating via resonance, slightly reducing sulfonyl chloride electrophilicity compared to unsubstituted analogs.

- Steric hindrance from the substituent slows reactions with bulky nucleophiles (e.g., tertiary amines). Kinetic studies (e.g., varying nucleophile concentration) can quantify this effect .

- Compare reaction rates with analogs (e.g., 3-methyl or 3-chloro derivatives) to isolate electronic/steric contributions .

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodology :

- Cross-Validation : Use complementary techniques (e.g., ¹³C NMR, high-resolution mass spectrometry) to confirm molecular weight and functional groups.

- Solvent Effects : Record NMR in deuterated DMSO or CDCl₃ to assess splitting patterns caused by hydrogen bonding .

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) to assign ambiguous peaks .

Q. How can this compound be utilized in designing enzyme inhibitors or probes?

- Methodology :

- The sulfonyl chloride group reacts selectively with nucleophilic residues (e.g., lysine, cysteine) in proteins.

- Proteomics Applications :

Labeling : Incubate the compound with target enzymes (e.g., proteases) to covalently modify active sites.

Click Chemistry : Post-labeling, introduce fluorophores/affinity tags via azide-alkyne cycloaddition for visualization/pull-down assays .

- Structure-Activity Studies : Synthesize derivatives with varying substituents to map enzyme binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.